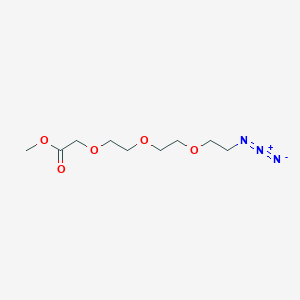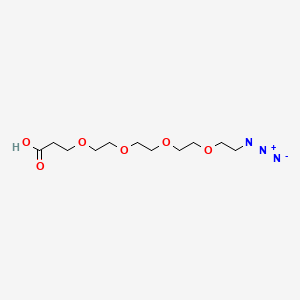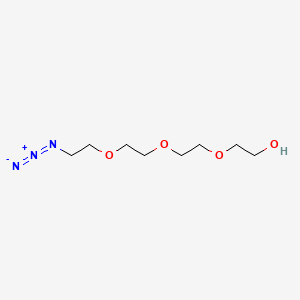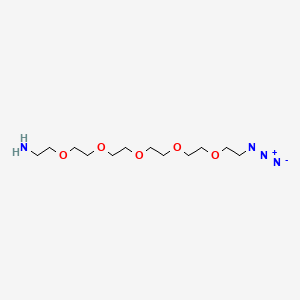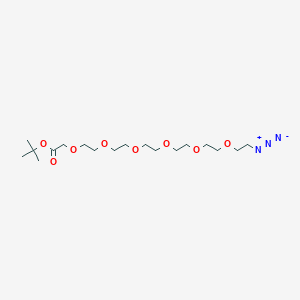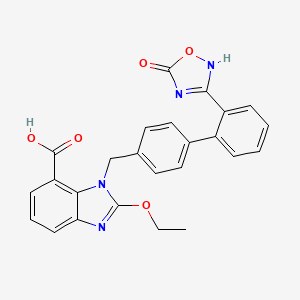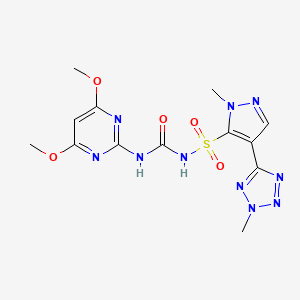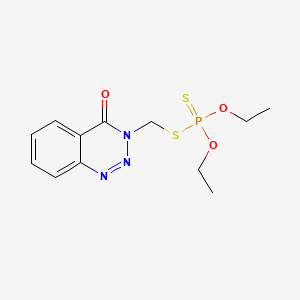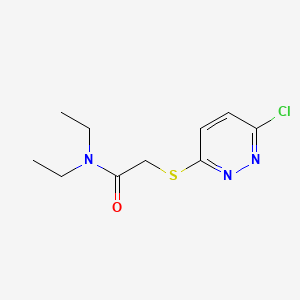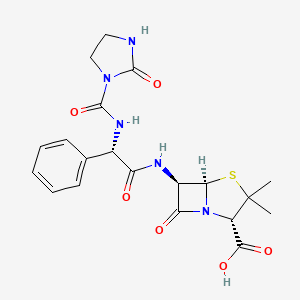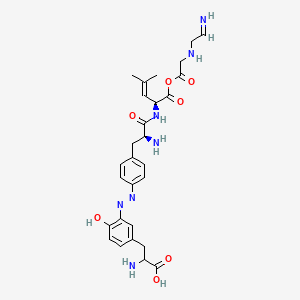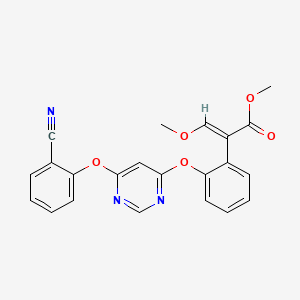
Azoxystrobin
Overview
Description
Azoxystrobin is a broad-spectrum systemic fungicide that plays a crucial role in protecting crops from fungal diseases. It was first marketed in 1996 under the brand name Amistar and has since been registered in 48 countries for use on more than 50 different crops . Its chemical name is (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate , and its molecular formula is C22H17N3O5 . Let’s explore further!
Mechanism of Action
Target of Action
Azoxystrobin is a methoxyacrylate analog and a strobilurin fungicide . Its primary targets are the Cytochrome b-c1 complex subunits in the mitochondria of organisms . These subunits play a crucial role in the electron transport chain, which is essential for ATP production .
Mode of Action
This compound works by interrupting the activity of the electron transport chain . This interruption prevents fungal spores from germinating and halts the growth process of the fungus . It inhibits the ubiquinol oxidation process that occurs in the cytochrome c1 (complex III) of the mitochondria, inhibiting oxidative phosphorylation and thus decreasing the production of ATP molecules .
Biochemical Pathways
This compound affects the electron transport chain in the mitochondria, which is a crucial biochemical pathway for energy production . By inhibiting this pathway, this compound disrupts the normal functioning of the organism, leading to its death . The compound also influences the microbial effects of eukaryotic plankton and bacteria, potentially altering their biochemical pathways .
Pharmacokinetics
It’s known that this compound has a low aqueous solubility and may leach to groundwater under certain conditions . It may be persistent in soil and can also be persistent in water systems if conditions are right .
Biochemical Analysis
Biochemical Properties
Azoxystrobin and other strobilurins inhibit mitochondrial respiration by blocking electron transport . They bind at the quinol outer binding site of the cytochrome b-c1 complex, where ubiquinone (coenzyme Q10) would normally bind when carrying electrons to that protein . Thus, the production of ATP is prevented .
Cellular Effects
This compound has been found to affect various types of cells and cellular processes. For instance, in vegetable plants, this compound was mainly accumulated in roots, and its upward translocation was limited . Root lipid content was a major factor affecting the uptake and translocation of this compound in different vegetables .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting mitochondrial respiration. It blocks electron transport by binding at the quinol outer binding site of the cytochrome b-c1 complex . This prevents ubiquinone (coenzyme Q10) from carrying electrons to the protein, thus inhibiting the production of ATP .
Temporal Effects in Laboratory Settings
This compound has been found to have significant degradation in soil over time. Studies have shown over 60% this compound breakdown over 21 days . It may persist in soil and can also be persistent in water systems if conditions are right .
Dosage Effects in Animal Models
In animal models, this compound has shown to have low acute toxicity when administered by the oral, dermal or inhalation routes . It can cause skin and eye irritation . The median lethal dose (LD50) in rats treated orally was > 5000 mg/kg .
Metabolic Pathways
This compound is extensively metabolized in the body. The major metabolites of this compound resulted from hydrolysis followed by glucuronide conjugation . This compound was also hydroxylated at the 8 and 10 positions on the cyanophenyl ring, followed by glucuronide conjugation .
Transport and Distribution
This compound is primarily accumulated in roots and could be acropetally translocated, but its translocation capacity from roots to stems was limited . Additionally, the uptake and distribution of this compound by wheat plants could be predicted well by a partition-limited model .
Subcellular Localization
This compound preferentially accumulated in organelles, and the highest distribution proportion was detected in the soluble cell fractions . This study elucidated that the passive transport and apoplastic pathway dominated the uptake of this compound by wheat roots .
Preparation Methods
Synthetic Routes:: Azoxystrobin can be synthesized through various routes. One common method involves the reaction of 2-cyanophenol with 4-hydroxypyrimidine to form the key intermediate, followed by esterification with 3-methoxyacrylic acid
Industrial Production:: Industrial production methods involve large-scale synthesis, optimization of reaction conditions, and purification steps. specific details regarding industrial-scale production are typically confidential due to commercial considerations.
Chemical Reactions Analysis
Reactivity:: Azoxystrobin undergoes several chemical reactions, including:
Hydrolysis: The ester linkage can be hydrolyzed under certain conditions.
Oxidation: It may undergo oxidation reactions.
Substitution: Substitution reactions at various positions are possible.
Base-Catalyzed Hydrolysis: To break the ester bond.
Oxidizing Agents: Used for oxidation reactions.
Nucleophiles: Involved in substitution reactions.
Major Products:: The primary products of these reactions include hydrolyzed forms and derivatives of this compound. Detailed studies on specific products are proprietary and may vary depending on reaction conditions.
Scientific Research Applications
Azoxystrobin finds applications beyond agriculture:
Chemistry: Researchers study its reactivity and structural modifications.
Biology: Investigating its effects on plant physiology and fungal biology.
Medicine: Exploring potential therapeutic applications.
Industry: Evaluating its use in materials science and other fields.
Comparison with Similar Compounds
Azoxystrobin belongs to the Strobilurin class of fungicides. Its unique features include broad-spectrum activity, long-lasting effectiveness, and low toxicity. Similar compounds include other strobilurins like Trifloxystrobin and Pyraclostrobin .
Remember that while this compound is effective, continuous use can lead to resistance in some fungal species. Crop rotation and integrated pest management strategies are essential to maintain its efficacy.
Properties
IUPAC Name |
methyl (E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDXOXNFNRHQEC-GHRIWEEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032520 | |
| Record name | Azoxystrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White crystalline solid; [MSDSonline] | |
| Record name | Azoxystrobin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3793 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility (g/L, 20 °C): hexane 0.057, n-octanol 1.4, methanol 20, toluene 55, acetone 86, ethyl acetate 130, acetonitrile 340, dichloromethane 400, In water, 6 mg/L at 20 °C | |
| Record name | AZOXYSTROBIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7017 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.33 | |
| Record name | AZOXYSTROBIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7017 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
8.3X10-13 mm Hg at 25 °C | |
| Record name | AZOXYSTROBIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7017 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Mode of action: fungicide with protectant, eradicant, translaminar & systemic properties. Powerfully inhibits spore germination &, in addition to its ability to inhibit mycelial growth, also shows antisporulant activity. Acts by inhibiting mitochondrial respiration by blocking electron transfer between cytochrome b & cytochrome c1. Controls pathogenic strains resistant to the 14 demethylase inhibitors, phenylamides, dicarboxamides or benzimidazoles. | |
| Record name | AZOXYSTROBIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7017 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid, Powdery | |
CAS No. |
131860-33-8 | |
| Record name | Azoxystrobin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131860-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azoxystrobin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131860338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azoxystrobin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07401 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Azoxystrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, 2-[[6-(2-cyanophenoxy)-4-pyrimidinyl]oxy]-α-(methoxymethylene)-, methyl ester, (αE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZOXYSTROBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NYH7Y08IPM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AZOXYSTROBIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7017 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
116 °C, MP: 114-116 °C /Technical/ | |
| Record name | AZOXYSTROBIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7017 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Azoxystrobin?
A1: this compound is a strobilurin fungicide that acts as a Quinone outside inhibitor (QoI). [, , , ] It binds to the quinone oxidizing pocket of the cytochrome bc1 enzyme complex (complex III) in the mitochondrial respiratory chain, disrupting electron transport and ultimately inhibiting fungal respiration. [, , ]
Q2: What are the downstream effects of this compound's inhibition of fungal respiration?
A2: The inhibition of fungal respiration by this compound leads to a cascade of effects, including the disruption of energy production, impairment of essential metabolic processes, and ultimately, fungal growth inhibition and death. [, , , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C22H17N3O5, and its molecular weight is 403.39 g/mol.
Q4: How does the formulation of this compound affect its efficacy?
A5: Studies indicate that the formulation of this compound significantly influences its effectiveness in controlling citrus green mold. [] Aqueous solutions of this compound proved superior to formulations incorporated into packing fruit coatings. [] Furthermore, combining this compound with Fludioxonil in an aqueous solution followed by a fruit coating provided the most effective decay control. []
Q5: Does compost application impact this compound persistence in soil?
A6: Research shows that compost application has varied effects on this compound degradation depending on the soil type. [, ] In silt loam soil, compost amendment increased this compound persistence under both flooded and non-flooded conditions. [] Conversely, compost application enhanced this compound degradation in sandy loam soil. [] This highlights the complex interplay between soil properties and organic matter content in influencing pesticide degradation.
Q6: Is this compound susceptible to photodegradation?
A7: Yes, this compound is susceptible to photodegradation. [, ] Studies reveal that this compound degrades faster under UV light compared to sunlight, suggesting that soil acts as a protective barrier, slowing down its degradation under natural light conditions. [] Additionally, in organic solvents mimicking leaf wax polarity, this compound readily undergoes both photoisomerization and photodegradation. [] The primary photodegradation pathways involve bond cleavage between rings and demethylation of the ether group, often accompanied by acrylate double bond saturation. []
Q7: Does the structure of this compound influence its activity against various fungi?
A8: While the specific research papers provided don't delve deeply into detailed structure-activity relationships, it's important to note that even minor structural modifications can significantly impact a compound's biological activity. For instance, the F129L mutation in the cytochrome b gene of Alternaria solani confers resistance to this compound and other QoI fungicides. [] This highlights the importance of understanding the structural basis of fungicide-target interactions in combatting resistance.
Q8: Are there other mutations in Zymoseptoria tritici associated with this compound resistance?
A10: Yes, the G143A mutation in the cytb gene of Zymoseptoria tritici is associated with high resistance to this compound. [] This mutation was identified in isolates collected from both fungicide-treated and untreated wheat plots, indicating potential for resistance development even without direct selection pressure. []
Q9: What analytical techniques are commonly used to detect and quantify this compound residues?
A11: Several analytical techniques are employed to detect and quantify this compound residues in various matrices. Gas chromatography coupled with an electron capture detector (GC-ECD) is frequently used due to its high sensitivity and selectivity for this compound. [, , , ] High-performance liquid chromatography coupled with a diode array detector (HPLC-DAD) or mass spectrometry (LC/MS/MS) provides alternative approaches, often coupled with efficient extraction techniques like QuEChERS for sample preparation. [, ]
Q10: Are there alternative methods for this compound residue analysis?
A12: Yes, enzyme-linked immunosorbent assays (ELISAs) have been developed for this compound residue analysis. [] These immunoassays offer a rapid and cost-effective alternative to traditional chromatographic methods, particularly beneficial for high-throughput screening of agricultural products. []
Q11: How does this compound behave in different soil types?
A13: this compound exhibits differential sorption behavior depending on soil characteristics. [] In silt loam soil, it is more strongly adsorbed compared to sandy loam soil. [] This difference in sorption affinity can impact its persistence, degradation pathway, and potential for leaching into groundwater.
Q12: What is the primary degradation product of this compound in soil?
A14: this compound acid has been identified as the primary metabolite formed during this compound degradation in soil. []
Q13: What factors influence the degradation rate of this compound in soil?
A15: The degradation rate of this compound in soil is influenced by several factors, including soil moisture, oxygen availability, and the presence of organic matter. [, ] Generally, degradation is faster in anaerobic conditions compared to aerobic conditions. [] Compost amendment accelerates degradation, highlighting the role of microorganisms in the breakdown process. []
Q14: Have bacteria capable of degrading this compound been identified?
A16: Yes, research has identified a bacterial strain, Pseudomonas stutzeri (strain G7), capable of degrading this compound using it as the sole carbon source. [] This finding holds potential for bioremediation strategies to mitigate this compound contamination in the environment.
Q15: What are the potential risks associated with this compound runoff from agricultural fields?
A17: this compound runoff from agricultural fields, particularly during rainfall events, can lead to contamination of surface water and potentially impact aquatic ecosystems. [] The extent of runoff losses is influenced by factors like slope degree, slope length, and the presence of mitigation measures such as ridges and mulching. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Azidoethoxy)ethoxy]ethanol](/img/structure/B1666427.png)

